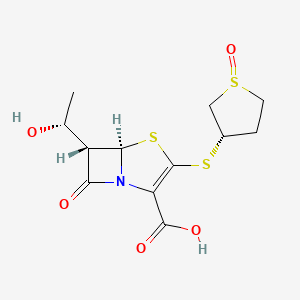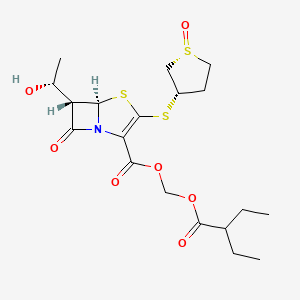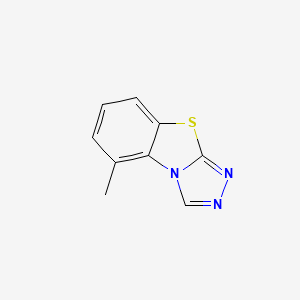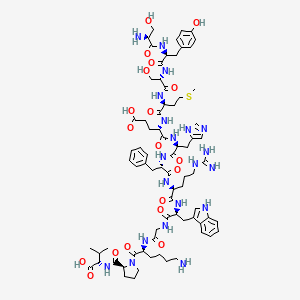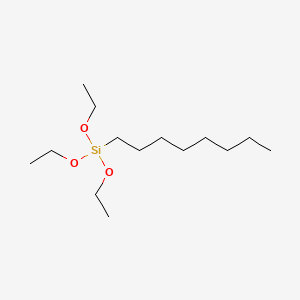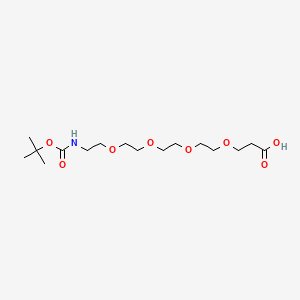
15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid
Descripción general
Descripción
“15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid” is a compound that contains a Boc-protected amino group . The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis . It is particularly useful in the protection of amines, due to its stability towards a wide range of nucleophilic reagents and alkaline reaction conditions .
Synthesis Analysis
The Boc protection of amines, amino acids, and peptides can be achieved using di-tert-butyl dicarbonate (Boc2O) with Amberlyst-15 as a catalyst in ethanol . This process is chemoselective, efficient, and does not result in competitive side reactions . Another method involves the use of simple solid Brønsted acid catalysts to achieve continuous N-Boc deprotection of amines .
Molecular Structure Analysis
The molecular structure of Boc-protected amino acids can be analyzed using techniques such as NMR spectroscopy . The structure of the Boc group itself consists of a carbonyl group attached to a tert-butyl group .
Chemical Reactions Analysis
The Boc group can be introduced and removed under a variety of conditions . The introduction of the Boc group (Boc protection) involves the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) . The removal of the Boc group (Boc deprotection) can be achieved using acid .
Aplicaciones Científicas De Investigación
1. Aqueous Microwave-Assisted Solid-Phase Synthesis
- Summary of Application: This method involves the use of Boc-amino acid nanoparticles in water-based microwave-assisted solid-phase synthesis . It is an organic solvent-free, environmentally friendly method for peptide synthesis .
- Methods of Application: The microwave irradiation allows rapid solid-phase reaction of nanoparticle reactants on the resin in water . This method has been demonstrated in the syntheses of Leu-enkephalin, Tyr-Gly-Gly-Phe-Leu-OH, and difficult sequence model peptide, Val-Ala-Val-Ala-Gly-OH .
- Results or Outcomes: This method provides an efficient and sustainable approach for peptide synthesis, reducing the environmental impact associated with the use of organic solvents .
2. N-Boc Deprotection
- Summary of Application: The Boc group is widely used as an amine-protecting group in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . This research describes an efficient and sustainable method for N-Boc deprotection .
- Methods of Application: The method involves the use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives .
- Results or Outcomes: The strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .
Safety And Hazards
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO8/c1-16(2,3)25-15(20)17-5-7-22-9-11-24-13-12-23-10-8-21-6-4-14(18)19/h4-13H2,1-3H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIYIPDFZMLJQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373186 | |
| Record name | 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid | |
CAS RN |
756525-91-4 | |
| Record name | 1-(1,1-Dimethylethyl) 5,8,11,14-tetraoxa-2-azaheptadecanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=756525-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



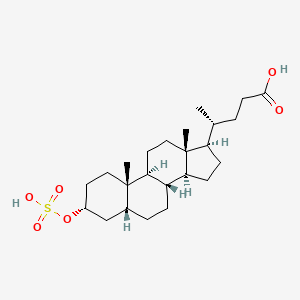
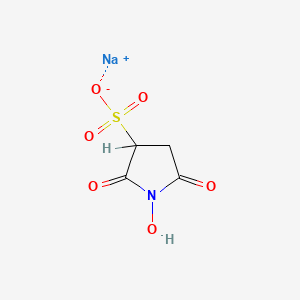
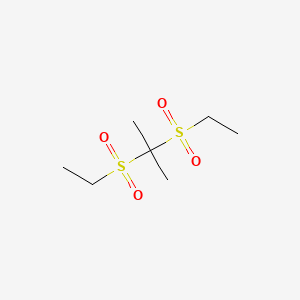
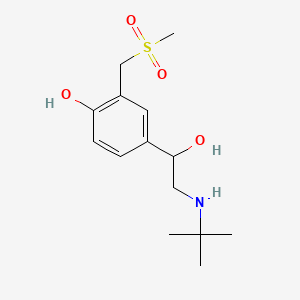
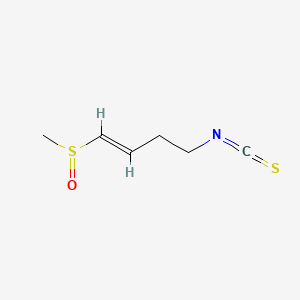
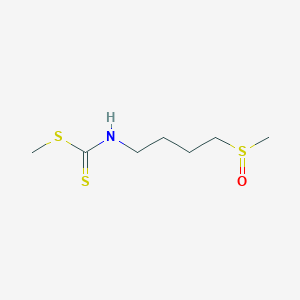
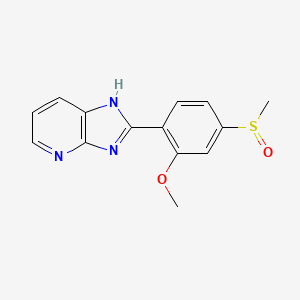
![(1S,2R)-2-(octylamino)-1-[4-(propan-2-ylthio)phenyl]-1-propanol](/img/structure/B1682528.png)
